N-(8-methoxyquinolin-5-yl)propanamide
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Overview
Description
N-(8-methoxyquinolin-5-yl)propanamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxyquinolin-5-yl)propanamide typically involves the reaction of 8-methoxyquinoline with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) or organic semiconductors.
Mechanism of Action
The mechanism of action of N-(8-methoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s quinoline ring structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(8-methoxyquinolin-5-yl)-3-[(2-methylpropane)sulfonyl]propanamide
- 2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
- 6-methoxy-2-naphthylpropanamide derivatives
Uniqueness
N-(8-methoxyquinolin-5-yl)propanamide stands out due to its specific methoxy substitution on the quinoline ring, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to other quinoline derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-(8-methoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C13H14N2O2/c1-3-12(16)15-10-6-7-11(17-2)13-9(10)5-4-8-14-13/h4-8H,3H2,1-2H3,(H,15,16) |
InChI Key |
PGNQTKQSQFHCMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C2C=CC=NC2=C(C=C1)OC |
Origin of Product |
United States |
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